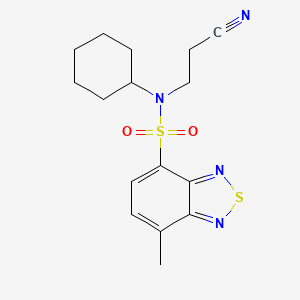
N-(2-cyanoethyl)-N-cyclohexyl-7-methyl-2,1,3-benzothiadiazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-シアノエチル)-N-シクロヘキシル-7-メチル-2,1,3-ベンゾチアジアゾール-4-スルホンアミドは、ベンゾチアジアゾール誘導体のクラスに属する複雑な有機化合物です。これらの化合物は、医薬品化学、材料科学、有機合成など、さまざまな分野で多様な用途があることで知られています。N-(2-シアノエチル)-N-シクロヘキシル-7-メチル-2,1,3-ベンゾチアジアゾール-4-スルホンアミドのユニークな構造は、研究および産業用途にとって価値のある特定の化学的および物理的特性を付与します。
準備方法
N-(2-シアノエチル)-N-シクロヘキシル-7-メチル-2,1,3-ベンゾチアジアゾール-4-スルホンアミドの合成は、一般的に、入手しやすい出発物質から始まる複数のステップを伴います。一般的な合成ルートには、次の手順が含まれます。
ベンゾチアジアゾール核の形成: ベンゾチアジアゾール核は、o-フェニレンジアミンや硫黄含有試薬などの適切な前駆体を用いた環化反応によって合成できます。
スルホンアミド基の導入: スルホンアミド基は、ベンゾチアジアゾール核を塩基性条件下でスルホニルクロリドと反応させることによって導入されます。
シアノエチル基とシクロヘキシル基の結合: 最後のステップは、適切なアルキル化剤を使用して、スルホンアミドを2-シアノエチル基とシクロヘキシル基でアルキル化することです。
工業生産方法は、反応条件(温度、圧力、触媒など)を最適化して、最終生成物の収率と純度を高める場合があります。
化学反応の分析
N-(2-シアノエチル)-N-シクロヘキシル-7-メチル-2,1,3-ベンゾチアジアゾール-4-スルホンアミドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化でき、スルホキシドまたはスルホンが生成されます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、アミンやその他の還元された誘導体が生成されます。
置換: この化合物は、求核置換反応を起こすことができ、求核剤が分子内の特定の官能基を置換します。
加水分解: 加水分解反応は、酸性または塩基性条件下で起こることができ、化合物をより小さな断片に分解します。
これらの反応で使用される一般的な試薬と条件には、酸、塩基、酸化剤、還元剤、ジクロロメタンやエタノールなどの溶媒などがあります。これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究の用途
N-(2-シアノエチル)-N-シクロヘキシル-7-メチル-2,1,3-ベンゾチアジアゾール-4-スルホンアミドには、次のような科学研究の用途がいくつかあります。
医薬品化学: この化合物は、抗炎症作用、抗菌作用、抗がん作用などの潜在的な治療効果について研究されています。
材料科学: 有機半導体や発光ダイオード(LED)などの先端材料の開発に使用されています。
有機合成: この化合物は、より複雑な分子の合成のためのビルディングブロックとして役立ち、新しい化学物質の開発を可能にします。
生物学研究: 細胞プロセスや分子標的への影響を研究するために、さまざまな生物学的アッセイで使用されています。
科学的研究の応用
N-(2-cyanoethyl)-N-cyclohexyl-7-methyl-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new chemical entities.
Biological Research: It is used in various biological assays to study its effects on cellular processes and molecular targets.
作用機序
N-(2-シアノエチル)-N-シクロヘキシル-7-メチル-2,1,3-ベンゾチアジアゾール-4-スルホンアミドの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素、受容体、またはその他のタンパク質に結合して、それらの活性を調節することによって効果を発揮する可能性があります。関与する正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似の化合物との比較
N-(2-シアノエチル)-N-シクロヘキシル-7-メチル-2,1,3-ベンゾチアジアゾール-4-スルホンアミドは、次のような他のベンゾチアジアゾール誘導体と比較できます。
N-(2-シアノエチル)-N-シクロヘキシル-2,1,3-ベンゾチアジアゾール-4-スルホンアミド: 構造は似ていますが、置換パターンが異なります。
N-シクロヘキシル-7-メチル-2,1,3-ベンゾチアジアゾール-4-スルホンアミド: シアノエチル基がありません。
N-(2-シアノエチル)-N-シクロヘキシル-2,1,3-ベンゾチアジアゾール-4-スルホンアミド: ベンゾチアジアゾール核の置換パターンが異なります。
N-(2-シアノエチル)-N-シクロヘキシル-7-メチル-2,1,3-ベンゾチアジアゾール-4-スルホンアミドの独自性は、その特定の置換パターンにあり、これが独自の化学的および物理的特性を付与し、さまざまな用途に役立ちます。
類似化合物との比較
N-(2-cyanoethyl)-N-cyclohexyl-7-methyl-2,1,3-benzothiadiazole-4-sulfonamide can be compared with other benzothiadiazole derivatives, such as:
N-(2-cyanoethyl)-N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide: Similar structure but different substitution pattern.
N-cyclohexyl-7-methyl-2,1,3-benzothiadiazole-4-sulfonamide: Lacks the cyanoethyl group.
N-(2-cyanoethyl)-N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide: Different substitution pattern on the benzothiadiazole core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C16H20N4O2S2 |
|---|---|
分子量 |
364.5 g/mol |
IUPAC名 |
N-(2-cyanoethyl)-N-cyclohexyl-7-methyl-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C16H20N4O2S2/c1-12-8-9-14(16-15(12)18-23-19-16)24(21,22)20(11-5-10-17)13-6-3-2-4-7-13/h8-9,13H,2-7,11H2,1H3 |
InChIキー |
MSRWMOMLKGFYJL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C2=NSN=C12)S(=O)(=O)N(CCC#N)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718245.png)

![(1R,5S)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11718251.png)


![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B11718261.png)
![9-Bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B11718263.png)

![Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate](/img/structure/B11718266.png)
![N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]-N'-1-naphthylurea](/img/structure/B11718267.png)
